molecular formula C22H21N5O2S2 B2543904 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1207009-65-1

2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2543904
CAS No.: 1207009-65-1
M. Wt: 451.56
InChI Key: FSTPKFRCJIOLFP-UHFFFAOYSA-N
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Description

2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O2S2 and its molecular weight is 451.56. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds structurally related to 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have demonstrated promising antibacterial and antifungal activities. For instance, benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have been identified as potential molecular templates for designing highly-efficient antiviral and antibacterial agents. These compounds showed significant antibacterial activities against pathogens such as Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, as well as antiviral activities against tobacco mosaic virus (Tang et al., 2019). Another study synthesized derivatives that displayed significant antibacterial activity, illustrating the versatility of thiadiazole and imidazole scaffolds in antimicrobial drug discovery (Ramalingam et al., 2019).

Anticancer Potential

The exploration of thiazole derivatives for anticancer applications has yielded compounds with notable selective cytotoxicity against cancer cell lines. N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and tested for their antitumor activities, with some derivatives showing high selectivity and inducing apoptosis in cancer cells, suggesting their potential as leads in cancer therapy (Evren et al., 2019). Additionally, imidazothiadiazole analogs have been evaluated for their anticancer properties, with certain compounds exhibiting potent cytotoxic results against breast cancer, highlighting the therapeutic promise of this chemical class (Abu-Melha, 2021).

Antimicrobial and Nematocidal Activities

Further research into the antimicrobial efficacy of related compounds has been conducted. For example, 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety were synthesized, some of which demonstrated good nematocidal activity against Bursaphelenchus xylophilus, a pest of significant economic importance. This finding suggests the potential of these compounds as lead candidates for nematicide development (Liu et al., 2022). Moreover, the synthesis and evaluation of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing an imidazo[2,1-b]thiazole moiety have revealed compounds with promising antimicrobial activities, underscoring the diverse biological applications of these molecular frameworks (Güzeldemirci & Küçükbasmacı, 2010).

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S2/c1-14-4-8-17(9-5-14)27-19(16-6-10-18(29-3)11-7-16)12-23-22(27)30-13-20(28)24-21-26-25-15(2)31-21/h4-12H,13H2,1-3H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTPKFRCJIOLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NN=C(S3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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